molecular formula C12H16N4 B1276159 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine CAS No. 3524-27-4

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine

Cat. No.: B1276159
CAS No.: 3524-27-4
M. Wt: 216.28 g/mol
InChI Key: NURZXYPEYWICFY-UHFFFAOYSA-N
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Description

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a benzyl group containing a dimethylamino functionality

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15(2)11-5-3-10(4-6-11)9-16-12(13)7-8-14-16/h3-8H,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURZXYPEYWICFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407043
Record name 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-27-4
Record name 1-[[4-(Dimethylamino)phenyl]methyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[4-(Dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
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Record name 1-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-5-amine
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Preparation Methods

Nucleophilic Substitution with 4-(Dimethylamino)benzyl Halides

The most straightforward approach involves alkylating 5-aminopyrazole at the N1 position using 4-(dimethylamino)benzyl chloride or bromide. The reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole’s N1-H, which is more acidic than the N2-H (pKa ~14 vs. ~17).

Example Protocol :

  • Reactants : 5-Aminopyrazole (1 equiv), 4-(dimethylamino)benzyl chloride (1.2 equiv)
  • Conditions : DMF, K₂CO₃ (2 equiv), 80°C, 12 h
  • Yield : 68–75% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7)

Challenges :

  • Competing dialkylation at both N1 and N2 positions (mitigated by controlled stoichiometry).
  • Purification requires chromatography due to residual starting materials.

Multi-Component Reactions (MCRs)

Three-Component Condensation

Green synthetic routes employ MCRs to assemble the pyrazole ring and benzyl group simultaneously. A notable method uses β-ketonitriles, hydrazines, and 4-(dimethylamino)benzaldehyde in a one-pot reaction.

Example Protocol :

  • Reactants :
    • Malononitrile (1 equiv)
    • Phenylhydrazine (1 equiv)
    • 4-(Dimethylamino)benzaldehyde (1 equiv)
  • Catalyst : LDH@PTRMS@DCMBA@CuI (5 mol%)
  • Conditions : H₂O/EtOH (1:1), 55°C, 15–27 min
  • Yield : 85–93%

Advantages :

  • Atom-economical and solvent-efficient.
  • Catalyst recyclable for 4 cycles without activity loss.

Cyclocondensation Strategies

Hydrazine and β-Ketoamide Cyclization

Pyrazole rings are constructed via cyclocondensation of β-ketoamides with hydrazines. The 4-(dimethylamino)benzyl group is introduced via a pre-functionalized β-ketoamide precursor.

Example Protocol :

  • Reactants : Ethyl 3-(4-(dimethylamino)phenyl)-3-oxopropanoate (1 equiv), hydrazine hydrate (1.5 equiv)
  • Conditions : Ethanol, reflux, 6 h
  • Yield : 70–78%

Mechanistic Insight :
The β-ketoamide undergoes nucleophilic attack by hydrazine, followed by cyclodehydration to form the pyrazole ring.

Industrial and Catalytic Innovations

Continuous Flow Synthesis

To address scalability, continuous flow reactors enable rapid mixing and temperature control, reducing reaction times from hours to minutes. A representative setup:

  • Reactors : Two-stage tubular reactor
  • Conditions :
    • Stage 1: β-ketonitrile + hydrazine, 100°C, 5 min
    • Stage 2: 4-(dimethylamino)benzyl bromide, 120°C, 10 min
  • Yield : 82%

Heterogeneous Catalysis

Pd/C or CuI-supported catalysts enhance selectivity in Suzuki-Miyaura couplings for advanced intermediates.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Green Metrics (E-factor)
Direct Alkylation 68–75 12 h Moderate 12.5 (high solvent use)
MCR 85–93 15–27 min High 3.2 (aqueous solvent)
Cyclocondensation 70–78 6 h Moderate 8.7
Continuous Flow 82 15 min High 4.1

Chemical Reactions Analysis

Types of Reactions: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine has shown promising antimicrobial properties. The compound was tested against several microorganisms, yielding the following results:

Microorganism TestedMinimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.0048

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound. The following table summarizes key findings related to its anti-inflammatory properties:

Study ReferenceCompound TestedIC50 (µM)Mechanism of Action
This compound<50Inhibition of NF-κB/AP-1 signaling pathway
Compound A47COX-2 inhibition
Compound B22JAK2/BRD4 inhibition

In vitro assays demonstrated that the compound effectively inhibited LPS-induced NF-κB/AP-1 reporter activity, showcasing its potential as an anti-inflammatory agent .

Synthesis and Derivative Development

The synthesis of this compound typically involves reacting 4-(dimethylamino)benzyl chloride with 1H-pyrazol-5-amine under specific conditions. Key synthetic details include:

  • Starting Materials : 4-(dimethylamino)benzyl chloride and 1H-pyrazol-5-amine.
  • Reaction Conditions : Carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).
  • Catalysts : Bases such as triethylamine or diisopropylethylamine are used to facilitate the reaction .

This compound can undergo various reactions, including oxidation and substitution, leading to a range of derivatives that may exhibit enhanced biological activities.

Case Study 1: In Vivo Anti-inflammatory Effects

In an in vivo model using carrageenan-induced paw edema, administration of a related pyrazole compound resulted in a significant reduction in edema by approximately 39% without causing gastric ulcerogenic effects. This study underscores the therapeutic potential of pyrazole derivatives in managing inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

A comparative study involving various synthesized alkaloids demonstrated that this compound displayed superior antimicrobial efficacy compared to traditional antibiotics against resistant strains of bacteria. Rapid bactericidal action was observed within eight hours, emphasizing its potential utility in clinical settings .

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    1-[4-(dimethylamino)phenyl]-1H-pyrazole: Similar structure but lacks the benzyl group.

    1-[4-(dimethylamino)benzyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine is unique due to the presence of both the dimethylamino group and the benzyl group on the pyrazole ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-[4-(Dimethylamino)benzyl]-1H-pyrazol-5-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethylamino group and a benzyl moiety. Its molecular formula is C12H16N4C_{12}H_{16}N_{4}, and it has a molecular weight of approximately 216.282 g/mol. The unique combination of functional groups in this compound contributes to its distinctive chemical behavior and biological activity, making it a subject of interest across various fields of research.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The dimethylamino group enhances the compound's lipophilicity, aiding in cell membrane penetration, while the pyrazole moiety can participate in hydrogen bonding and π-π stacking interactions with aromatic amino acids in proteins . This interaction profile suggests a potential for modulating biological responses, which is critical for its therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. For example, one study reported that compounds derived from similar pyrazole structures showed promising results against Mycobacterium tuberculosis with an inhibition concentration (IC) of 6.25 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer potential. A notable study assessed the cytotoxic effects of related pyrazole derivatives on multiple cancer cell lines, including HeLa and HepG2 cells. The results indicated that certain derivatives exhibited IC values as low as 0.24 µM against BRAF mutant melanoma cell lines, highlighting the compound's potential as a BRAF inhibitor .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the structure can significantly affect its interaction profile:

Compound NameStructural FeaturesBiological Activity
1-[4-(dimethylamino)phenyl]-1H-pyrazoleLacks benzyl groupModerate antimicrobial activity
1-[4-(dimethylamino)benzyl]-1H-imidazoleContains an imidazole ringReduced anticancer efficacy
5-AminopyrazoleBasic pyrazole structureServes as a precursor for various derivatives

This table illustrates how different structural modifications can lead to variations in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against targeted diseases.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives closely related to this compound:

  • BRAF Inhibition : A series of analogues were synthesized based on the core structure, revealing potent inhibition against BRAF mutant melanoma cells. The most effective compounds had IC values as low as 0.24 µM, indicating strong anticancer potential .
  • Antimicrobial Testing : Compounds structurally similar to this compound were tested against various pathogens, showing significant inhibition rates comparable to standard antibiotics .
  • Cytotoxicity Profiles : In a study evaluating cytotoxic effects on cancer cell lines, certain derivatives displayed over 90% inhibition on several types of cancer cells while showing minimal toxicity to normal fibroblasts .

Q & A

Q. Example Table: Bioactivity Comparison of Analogs

Compound ModificationIC₅₀ (Enzyme X)Antimicrobial Activity (MIC, µg/mL)Source
4-Chloro-benzyl derivative12 nM8 (S. aureus)
4-Methoxy-benzyl derivative45 nM32 (E. coli)

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzymatic Inhibition: Kinase or protease inhibition assays (e.g., fluorescence-based assays) at 10–100 µM concentrations.
  • Antimicrobial Activity: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess safety thresholds.

Advanced: What strategies improve metabolic stability in vivo?

Methodological Answer:

  • Structural Modifications:
    • Replace labile methyl groups with trifluoromethyl or deuterated analogs.
    • Introduce steric hindrance near metabolically vulnerable sites (e.g., pyrazole N–H).
  • Prodrug Design: Mask the amine group with acetyl or carbamate moieties to slow hepatic metabolism .

Case Study: Deuteration of the benzyl methyl group increased the half-life in rat plasma by 2.5-fold .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Lab Handling: Use PPE (gloves, goggles) due to potential amine reactivity.
  • Storage: Store under nitrogen at –20°C to prevent oxidation.
  • Waste Disposal: Neutralize with dilute acetic acid before disposal .

Advanced: How can computational methods aid in SAR studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
  • DFT Calculations: Analyze electron density maps to optimize substituent electronic effects.
  • MD Simulations: Assess compound stability in biological membranes (e.g., lipid bilayer models) .

Example: Docking studies revealed hydrogen bonding between the dimethylamino group and kinase active sites, guiding lead optimization .

Basic: What are common synthetic byproducts, and how are they characterized?

Methodological Answer:

  • Byproducts:
    • Dialkylated pyrazole (N1,N2-bis-benzyl derivative).
    • Unreacted starting materials (identified via TLC).
  • Characterization: LC-MS or GC-MS to detect low-abundance impurities. Recrystallization in ethanol/water removes most byproducts .

Advanced: How to address low solubility in aqueous assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrugs: Convert the amine to a hydrochloride salt for enhanced hydrophilicity.
  • Structural Tweaks: Introduce polar groups (e.g., hydroxyl) on the benzyl ring .

Example: The hydrochloride salt form increased aqueous solubility by 15-fold compared to the free base .

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